
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Overview
Description
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in several metabolic pathways, including the biosynthesis of terpenes and ketone bodies. It is obtained from acetyl coenzyme A and acetoacetyl coenzyme A during condensation with the help of 3-hydroxy-3-methylglutaryl coenzyme A synthase . This compound is crucial in the regulation of cholesterol synthesis and is a target for statin drugs used to control cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction typically occurs in the presence of a suitable buffer and at a controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress 3-hydroxy-3-methylglutaryl coenzyme A synthase. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Cleavage: Cleavage into acetyl coenzyme A and acetoacetate by 3-hydroxy-3-methylglutaryl coenzyme A lyase.
Common Reagents and Conditions
Oxidation: Requires 3-hydroxy-3-methylglutaryl coenzyme A reductase and NADPH as a reducing agent.
Cleavage: Catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A lyase in the presence of suitable cofactors.
Major Products
Oxidation: Mevalonate.
Cleavage: Acetyl coenzyme A and acetoacetate.
Scientific Research Applications
Pharmacological Applications
Cholesterol-Lowering Agents
HMG-CoA is primarily known for its role as a substrate in the synthesis of cholesterol. It serves as a key target for statin drugs, which inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. Statins are widely used to lower cholesterol levels and reduce cardiovascular disease risk.
Case Study: Statin Efficacy
A study demonstrated that simvastatin, an HMG-CoA reductase inhibitor, significantly reduced the incidence of strokes and infarct volume after cerebral ischemia in animal models. Neuronal cultures treated with simvastatin showed preserved NMDAR-1 immunoreactivity and reduced lactate dehydrogenase (LDH) release, indicating neuroprotective effects against NMDA-induced neuronal death .
Metabolic Research
mTORC1 Regulation
HMG-CoA has been utilized to study the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in cellular growth and metabolism. Research indicates that HMG-CoA influences mTORC1 activity, linking lipid metabolism to cell growth regulation .
Table 1: Summary of HMG-CoA Applications in Metabolic Research
Application | Description | Key Findings |
---|---|---|
Cholesterol Synthesis | Substrate for HMG-CoA reductase | Inhibition leads to reduced cholesterol levels |
mTORC1 Pathway Studies | Investigates lipid metabolism's impact on cell growth | HMG-CoA modulates mTORC1 activity |
Neuroprotection Studies | Evaluates effects on neuronal survival | Statins protect against NMDA-induced death |
Biochemical Studies
Enzyme Kinetics
HMG-CoA is extensively used to study enzyme kinetics and specificity. It serves as a substrate for various enzymes involved in metabolic pathways, allowing researchers to analyze reaction rates and mechanisms.
Table 2: Enzymatic Activity Studies Using HMG-CoA
Enzyme | Reaction Type | Findings |
---|---|---|
HMG-CoA Reductase | Competitive inhibition studies | Statins effectively inhibit activity |
Acetoacetyl-CoA Thiolase | Substrate specificity analysis | Identified kinetic parameters |
Clinical Research
Therapeutic Investigations
Clinical studies have highlighted the therapeutic potential of HMG-CoA derivatives in treating metabolic disorders. Research continues to explore its role in diabetes management and obesity treatment.
Case Study: Metabolic Disorders
In clinical trials, patients treated with statins showed improved insulin sensitivity and lipid profiles, suggesting that HMG-CoA modulation may benefit individuals with metabolic syndrome .
Mechanism of Action
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt acts as a precursor in the biosynthesis of cholesterol. It is converted to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway . This enzyme is the molecular target of statin drugs, which inhibit its activity, thereby reducing cholesterol synthesis .
Comparison with Similar Compounds
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:
Mevalonate: A product of the reduction of this compound.
Acetoacetyl coenzyme A: A precursor in the synthesis of this compound.
Acetyl coenzyme A: Another precursor in the synthesis of this compound.
This compound stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .
Biological Activity
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA sodium salt) is a crucial compound in the metabolic pathways of cholesterol synthesis and lipid metabolism. Its primary role is as a substrate for HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This article explores its biological activity, including its role as an HMG-CoA reductase inhibitor, implications in various diseases, and relevant case studies.
HMG-CoA sodium salt functions primarily through its interaction with HMG-CoA reductase, leading to the inhibition of cholesterol synthesis. This inhibition has significant implications for cardiovascular health and other metabolic conditions. The competitive inhibition of this enzyme results in decreased levels of mevalonate and subsequent cholesterol production, which is beneficial in managing hyperlipidemia and reducing the risk of atherosclerosis.
Biological Activity Overview
The biological activity of HMG-CoA sodium salt can be summarized through its effects on various physiological processes:
- Cholesterol Synthesis Inhibition : HMG-CoA sodium salt effectively reduces cholesterol levels by inhibiting HMG-CoA reductase activity. Studies have shown that it can lower serum cholesterol levels significantly in both animal models and human subjects .
- Cardioprotective Effects : Beyond cholesterol reduction, HMG-CoA sodium salt exhibits cardioprotective properties. It has been shown to improve endothelial function and reduce inflammation within vascular tissues .
- Apoptosis Induction : Research indicates that HMG-CoA reductase inhibitors can induce apoptosis in certain cancer cell lines, such as lymphoma cells, through mechanisms involving increased reactive oxygen species (ROS) generation and modulation of signaling pathways like p38 MAPK .
Case Studies and Research Findings
Several studies illustrate the biological activity and therapeutic potential of HMG-CoA sodium salt:
- Cholesterol-Lowering Efficacy :
- Cancer Therapy :
- Impact on Metabolic Disorders :
Data Table: Biological Effects of HMG-CoA Sodium Salt
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA) in experimental preparations?
- Methodological Answer: Identity confirmation typically involves analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and mass spectrometry (MS) for molecular weight validation . Purity assessment (>90% by HPLC) is critical, as contaminants like degradation products (e.g., free CoA or oxidized forms) may interfere with enzyme assays . Nuclear magnetic resonance (NMR) can further confirm structural integrity, particularly for distinguishing between D- and L-isomers .
Q. What are the recommended storage conditions to maintain HMG-CoA stability in laboratory settings?
- Methodological Answer: HMG-CoA is hygroscopic and sensitive to oxidation. Store lyophilized powder at –20°C in airtight, light-protected containers . For aqueous solutions, prepare aliquots in neutral pH buffers (e.g., 50 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests via HPLC should be conducted periodically to detect hydrolysis or oxidation .
Q. How is HMG-CoA utilized in assays measuring HMG-CoA reductase activity?
- Methodological Answer: In HMG-CoA reductase assays , the substrate (HMG-CoA) is incubated with microsomal fractions, NADPH, and a detection system (e.g., DTNB for CoA-SH release). Activity is quantified by monitoring NADPH oxidation at 340 nm or via radiometric methods using [14C]-HMG-CoA . Control experiments should include heat-inactivated enzyme blanks and mevinolin (lovastatin) as a competitive inhibitor .
Advanced Research Questions
Q. How can researchers address diurnal variations in HMG-CoA reductase activity during experimental design?
- Methodological Answer: HMG-CoA reductase exhibits 6- to 10-fold circadian fluctuations in hepatic microsomes, peaking during dark phases in nocturnal rodents . To standardize measurements:
- Sacrifice animals at consistent circadian timepoints (e.g., 1 a.m. for peak activity).
- Use synchronized lighting schedules (12-hour light/dark cycles).
- Include internal controls (e.g., cholesterol 7α-hydroxylase) to normalize data . Statistical analysis (ANOVA with Tukey-Kramer post hoc tests) is recommended to account for variability .
Q. What experimental strategies reconcile discrepancies in reported HMG-CoA reductase activity across studies?
- Methodological Answer: Discrepancies may arise from differences in:
- Sample preparation : Detergent treatment (e.g., deoxycholate) to solubilize membrane-bound enzymes.
- Assay conditions : Optimal pH (6.8–7.4) and temperature (37°C) .
- Substrate purity : Degraded HMG-CoA reduces apparent activity; verify via HPLC .
- Species/tissue specificity : Activity varies between liver, kidney, and cultured cells. Cross-validate using immunoblotting or qPCR for enzyme expression levels .
Q. How can isotopic labeling (e.g., deuterated HMG-CoA) enhance metabolic flux studies?
- Methodological Answer: Deuterated HMG-CoA-d3 (≥99% isotopic purity) serves as an internal standard for LC-MS/MS quantification in metabolic tracing experiments . Applications include:
- Tracking cholesterol synthesis rates in hepatocytes.
- Measuring flux through the mevalonate pathway under drug inhibition (e.g., statins).
- Correcting for matrix effects in complex biological samples .
Q. Methodological Best Practices
Q. What controls are essential for HMG-CoA-related enzyme assays to ensure reproducibility?
- Methodological Answer:
- Negative controls : Omit substrate (HMG-CoA) or use heat-denatured enzyme.
- Inhibitor controls : Include competitive inhibitors (e.g., compactin) to confirm specificity.
- Matrix controls : Test for interference from cofactors (e.g., NADPH, Mg²⁺).
- Calibration curves : Use pure HMG-CoA standards to validate linear detection ranges .
Q. How can researchers optimize HMG-CoA solubility and stability in cell culture studies?
- Methodological Answer:
- Dissolve HMG-CoA in HEPES-buffered saline (pH 7.0–7.5) to prevent hydrolysis.
- Use fresh solutions and avoid prolonged exposure to room temperature.
- For cell permeability issues, employ prodrug forms (e.g., mevalonolactone) or membrane-permeable analogs .
Q. Data Interpretation
Q. How should conflicting data on microsomal cholesterol levels during HMG-CoA reductase assays be analyzed?
- Methodological Answer: Microsomal cholesterol (92.3% free, 7.7% esterified) inversely correlates with reductase activity . If cholesterol levels contradict enzyme activity:
- Check for substrate depletion (HMG-CoA <10 µM).
- Assess feedback inhibition by oxysterols or cholesterol esters.
- Use LC-MS to quantify free vs. esterified cholesterol pools .
Properties
InChI |
InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7NaO20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585178 | |
Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103476-21-7 | |
Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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